Ethyl 6-(3-methylphenoxy)-2-oxohexanoate
Description
Ethyl 6-(3-methylphenoxy)-2-oxohexanoate is an α-keto ester derivative characterized by a hexanoate backbone with a 2-oxo group and a 3-methylphenoxy substituent at the sixth carbon, esterified with an ethyl group. α-Keto esters are widely utilized in organic synthesis, pharmaceutical intermediates, and biocatalysis due to their reactivity at the carbonyl and α-carbon positions . The 3-methylphenoxy group may enhance lipophilicity or modulate biological activity compared to simpler esters like ethyl 2-oxohexanoate .
Properties
IUPAC Name |
ethyl 6-(3-methylphenoxy)-2-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-15(17)14(16)9-4-5-10-19-13-8-6-7-12(2)11-13/h6-8,11H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMPCMXXASBCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 2-Oxohexanoate
Structural Differences: Ethyl 2-oxohexanoate (CAS 5753-96-8) lacks the 3-methylphenoxy substituent, featuring only the ethyl ester and 2-oxo groups on a hexanoate chain . Applications and Reactivity:
- Biocatalysis: Ethyl 2-oxohexanoate is reduced stereoselectively by marine-derived Streptomyces strains to produce (R)-α-hydroxy esters with >99% enantiomeric excess, highlighting its utility in asymmetric synthesis .
- Organic Synthesis : In aldol reactions, its longer carbon chain suppresses cross-aldol condensation, favoring homo-aldol products, unlike shorter-chain analogs (e.g., ethyl pyruvate) .
- Pharmaceutical Relevance : Listed as a drug impurity (ID 367-21-1091), emphasizing the need for stringent purity control in manufacturing .
Table 1: Comparison of Ethyl 6-(3-Methylphenoxy)-2-oxohexanoate and Ethyl 2-Oxohexanoate
Methyl 6-(3-Methoxyphenoxy)-2-oxohexanoate
Structural Differences: This analog (CAS 78784-06-2) replaces the ethyl ester with a methyl group and the 3-methylphenoxy with a 3-methoxyphenoxy substituent . Key Findings:
Ethyl 6-Bromohexanoate
Structural Differences: Ethyl 6-bromohexanoate (CAS 25542-62-5) replaces the 2-oxo and phenoxy groups with a bromine atom at the sixth carbon . Functional Contrast:
- Lacks the α-keto moiety, limiting its utility in redox or condensation reactions critical for chiral synthesis .
Research Findings and Functional Insights
Biocatalytic Potential
Bulky substituents might reduce conversion ratios or enantioselectivity .
Pharmacological Considerations
Conversely, Ethyl 2-oxohexanoate’s role as a pharmaceutical impurity underscores the importance of structural precision in drug design .
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